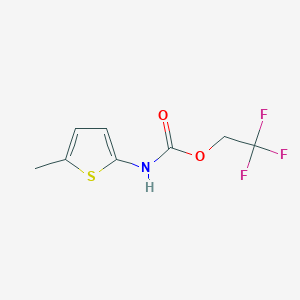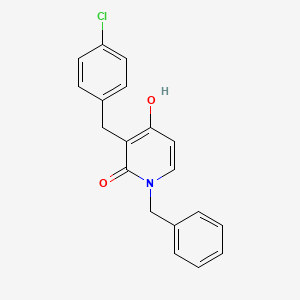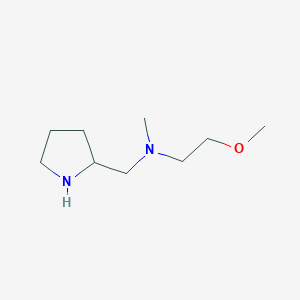
(2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine
説明
(2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine is a versatile organic compound. It has a molecular weight of 172.27 . The IUPAC name for this compound is 2-methoxy-N-methyl-N-(2-pyrrolidinylmethyl)ethanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for (2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine is 1S/C9H20N2O/c1-11(6-7-12-2)8-9-4-3-5-10-9/h9-10H,3-8H2,1-2H3 . This code provides a specific representation of the molecule’s structure.科学的研究の応用
Complex Synthesis and Structures
- (2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine, among other similar compounds, has been used in the synthesis of various metal complexes, particularly with manganese(II). These complexes exhibit diverse structural characteristics and magnetic properties, such as antiferromagnetic and ferromagnetic interactions, indicating potential applications in materials science and magnetic studies (Wu et al., 2004).
Ligand Utilization in Metal Complexes
- The compound has also been incorporated in palladium(II) and platinum(II) complexes, where its role as a ligand was explored. These complexes have been studied for their potential anticancer properties, highlighting the compound's significance in medicinal chemistry and pharmacology (Ghani & Mansour, 2011).
Catalysis Research
- In catalysis, derivatives of (2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine have been used in nickel(II) complexes for ethylene oligomerization studies. These studies contribute to the understanding of catalyst structures and reactivity in industrial processes (Nyamato et al., 2016).
Fluorescence and Binding Properties
- The compound's derivatives have been evaluated for their fluorescence and binding properties with metal ions such as Zn(2+) and Cu(2+). This research is significant for developing sensors and studying metal-ligand interactions in various environments (Liang et al., 2009).
Synthesis of New Compounds
- The compound has also been utilized in the synthesis of new pyrrolidin-2-ones, which have applications in pharmaceutical and organic chemistry. These syntheses contribute to the development of new compounds with potential biological activities (Flores et al., 2008).
Safety and Hazards
This compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-methoxy-N-methyl-N-(pyrrolidin-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(6-7-12-2)8-9-4-3-5-10-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVVBOHNENATDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1373662.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)
![3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride](/img/structure/B1373665.png)
![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride](/img/structure/B1373667.png)
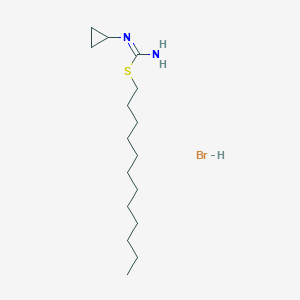
![2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1373670.png)
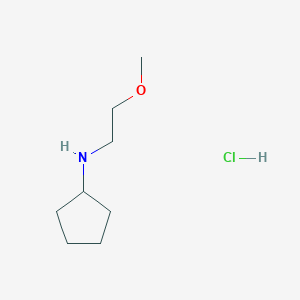
![Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine](/img/structure/B1373674.png)
![2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1373675.png)
![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1373677.png)
![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)
![2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate](/img/structure/B1373681.png)
